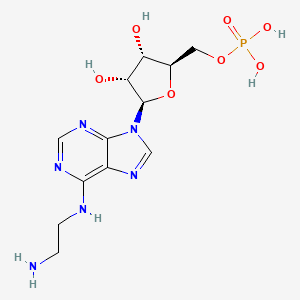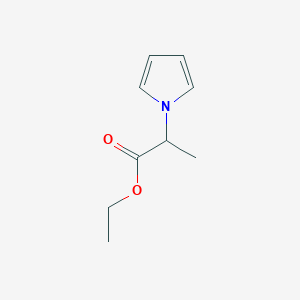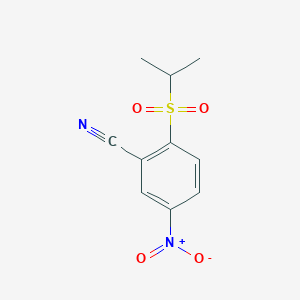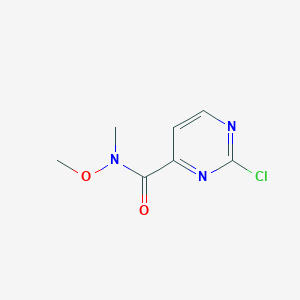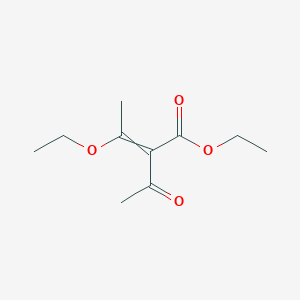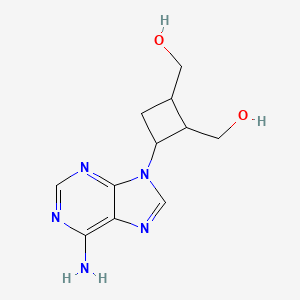
Cyclobut A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobut A is a synthetic compound that belongs to the class of nucleoside analogs It is structurally characterized by the presence of a cyclobutyl ring substituted with two hydroxymethyl groups and an adenine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobut A typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via hydroxylation reactions using reagents such as formaldehyde or paraformaldehyde.
Coupling with Adenine: The final step involves coupling the cyclobutyl intermediate with adenine under specific conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobut A undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adenine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 9-(2,3-Bis(formyl)-1-cyclobutyl)adenine or 9-(2,3-Bis(carboxyl)-1-cyclobutyl)adenine.
Reduction: Formation of 9-(2,3-Bis(methyl)-1-cyclobutyl)adenine.
Substitution: Formation of various substituted adenine derivatives.
Applications De Recherche Scientifique
Cyclobut A has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against herpesviruses and hepatitis B.
Medicine: Investigated for its therapeutic potential in antiviral therapies.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of Cyclobut A involves its incorporation into viral DNA, where it acts as a chain terminator. This compound is phosphorylated within infected cells to its active triphosphate form, which then inhibits viral DNA polymerase, preventing the replication of viral DNA. This mechanism is similar to other nucleoside analogs used in antiviral therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
Cyclobut A is unique due to its specific cyclobutyl ring structure, which may confer distinct pharmacokinetic properties and a different spectrum of antiviral activity compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C11H15N5O2 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
[3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14) |
Clé InChI |
PYJIWOQTJHPDAK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8695492.png)
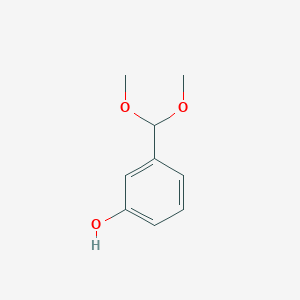
![Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)
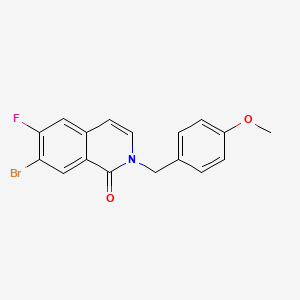
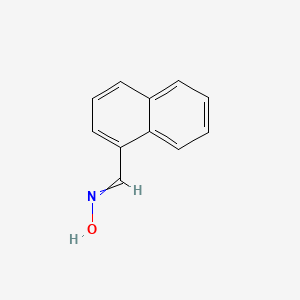
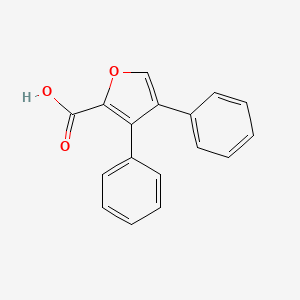
![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
